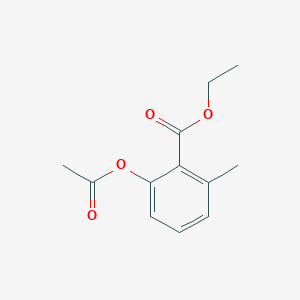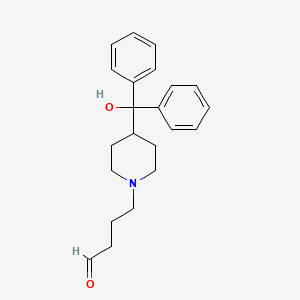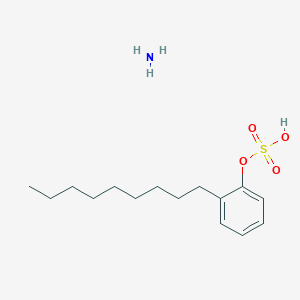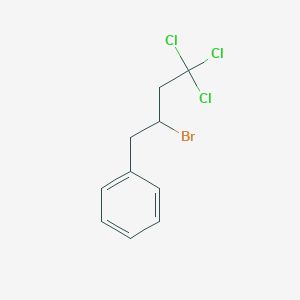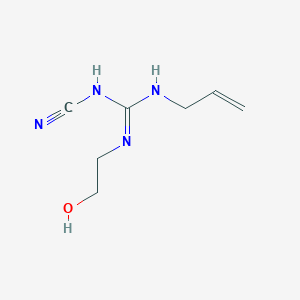
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is an organic compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of a tert-butyl group, a triphenylmethyl group, and a hydrazine carboxylate moiety. It is often used as an intermediate in the synthesis of various organic molecules due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate typically involves the reaction of tert-butylhydrazine with triphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl and triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophiles employed .
科学的研究の応用
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It serves as a building block for the production of various industrial chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydrazine moiety can form bonds with electrophilic centers, while the tert-butyl and triphenylmethyl groups provide steric hindrance and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
tert-Butylhydrazine: Shares the hydrazine moiety but lacks the triphenylmethyl group.
Triphenylmethyl chloride: Contains the triphenylmethyl group but lacks the hydrazine and tert-butyl groups.
Uniqueness
tert-Butyl 2-(triphenylmethyl)hydrazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .
特性
CAS番号 |
97013-32-6 |
|---|---|
分子式 |
C24H26N2O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
tert-butyl N-(tritylamino)carbamate |
InChI |
InChI=1S/C24H26N2O2/c1-23(2,3)28-22(27)25-26-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,26H,1-3H3,(H,25,27) |
InChIキー |
HYLZLBXYVIKMKL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


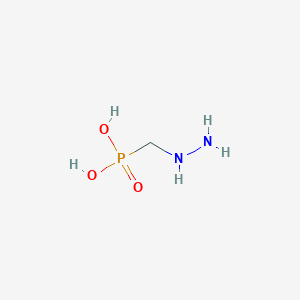
![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
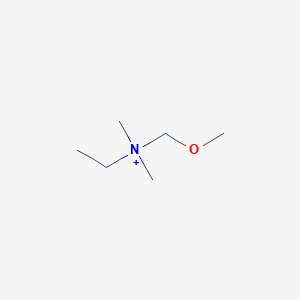
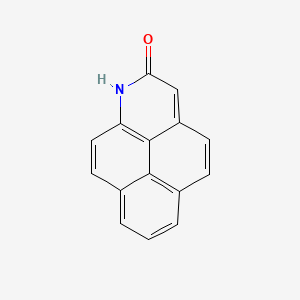
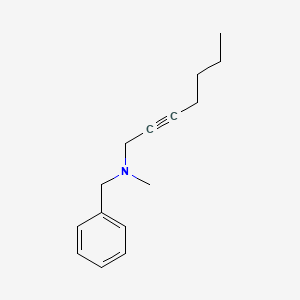
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

